molecular formula C21H16F2N2O3 B10987316 methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B10987316
M. Wt: 382.4 g/mol
InChI Key: BVVMGEDHOVQUNW-UHFFFAOYSA-N
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Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a unique combination of indole, pyrrole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as 5-fluoroindole, the indole ring is constructed through cyclization reactions.

    Pyrrole Ring Construction: The pyrrole ring is synthesized via a condensation reaction involving a diketone and an amine.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings.

    Reduction: Reduction reactions can modify the carbonyl groups present in the structure.

    Substitution: Halogen atoms (fluorine) in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Pharmaceutical research explores this compound for its potential as a drug candidate. Its structural features are investigated for interactions with biological targets, aiming to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate lies in its dual fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. This makes it a valuable compound for specific applications where fluorine’s electronic effects are beneficial.

Properties

Molecular Formula

C21H16F2N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H16F2N2O3/c1-10-16(21(27)28-2)18(19(24-10)11-3-5-12(22)6-4-11)17-14-9-13(23)7-8-15(14)25-20(17)26/h3-9,17,24H,1-2H3,(H,25,26)

InChI Key

BVVMGEDHOVQUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=C(C=C2)F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Origin of Product

United States

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